molecular formula C17H17NO3 B2501653 2-(3,4,5-Trimethoxyphenyl)indolizine CAS No. 496028-45-6

2-(3,4,5-Trimethoxyphenyl)indolizine

Cat. No.: B2501653
CAS No.: 496028-45-6
M. Wt: 283.327
InChI Key: NLTBRZDDUUYAPE-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)indolizine is a heterocyclic compound featuring an indolizine core substituted with a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is a versatile pharmacophore, contributing to the compound’s bioactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-pyridylacetate with benzophenones, followed by aldol condensation . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene, leading to the formation of indolizines .

Industrial Production Methods: Industrial production of indolizine derivatives often employs transition metal-catalyzed reactions and oxidative coupling strategies. These methods offer high yields and efficient synthesis of complex indolizine structures .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trimethoxyphenyl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common, especially on the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2-(3,4,5-Trimethoxyphenyl)indolizine stands out due to the presence of the trimethoxyphenyl group, which enhances its bioactivity and makes it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)indolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)13-8-14-6-4-5-7-18(14)11-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTBRZDDUUYAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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